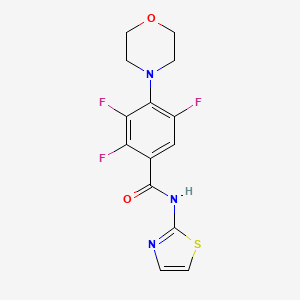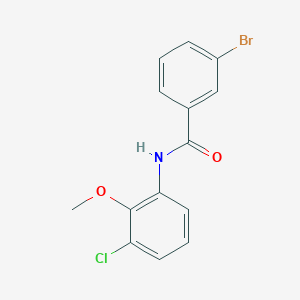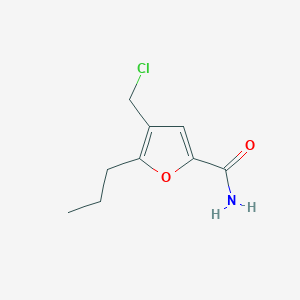![molecular formula C21H22N2O2 B14944884 ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)
ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves the condensation of an indole derivative with an appropriate ester. The reaction conditions often include the use of a base to facilitate the condensation reaction. For instance, the reaction may be carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
- **METHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
- **PROPYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
Uniqueness
ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide distinct pharmacokinetic properties compared to other similar compounds with different ester groups.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)11-15(3)22-18-12-17-13-20(16-8-6-5-7-9-16)23-19(17)10-14(18)2/h5-13,22-23H,4H2,1-3H3/b15-11+ |
Clave InChI |
XTGIIJFWNXWKTM-RVDMUPIBSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide](/img/structure/B14944809.png)
![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)

![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)
![3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14944842.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)

![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)
